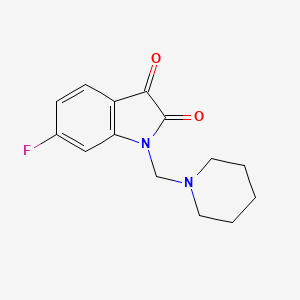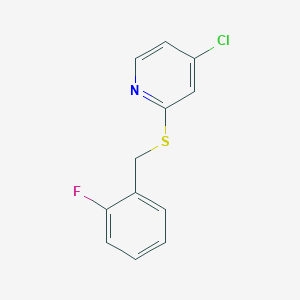
2-(Trifluoromethyl)naphthalene-5-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Trifluoromethyl)naphthalene-5-carbonyl chloride is an organic compound that features a trifluoromethyl group attached to a naphthalene ring, with a carbonyl chloride functional group at the 5-position.
準備方法
Synthetic Routes and Reaction Conditions: One common method involves the use of trifluoromethylation reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst . The reaction conditions often require a photoredox catalyst and a light source at room temperature .
Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation processes, utilizing efficient and scalable methods to introduce the trifluoromethyl group. The use of robust catalysts and optimized reaction conditions ensures high yields and purity of the final product .
化学反応の分析
Types of Reactions: 2-(Trifluoromethyl)naphthalene-5-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can participate in nucleophilic substitution reactions, forming a variety of derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and alcohols, often under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while coupling reactions can produce biaryl compounds .
科学的研究の応用
2-(Trifluoromethyl)naphthalene-5-carbonyl chloride has a wide range of applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor to active pharmaceutical ingredients.
作用機序
The mechanism of action of 2-(Trifluoromethyl)naphthalene-5-carbonyl chloride involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the carbonyl chloride group can form covalent bonds with nucleophilic sites on target molecules . These interactions can modulate biological pathways and lead to various effects, depending on the specific application.
類似化合物との比較
Trifluoromethylbenzene: A simpler aromatic compound with a trifluoromethyl group.
Trifluoromethylphenylboronic acid: Used in similar coupling reactions.
Trifluoromethylated pharmaceuticals: Such as fluoxetine and celecoxib, which also contain the trifluoromethyl group.
Uniqueness: 2-(Trifluoromethyl)naphthalene-5-carbonyl chloride is unique due to the combination of the trifluoromethyl group and the carbonyl chloride functional group on a naphthalene ring. This structure imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications .
特性
分子式 |
C12H6ClF3O |
|---|---|
分子量 |
258.62 g/mol |
IUPAC名 |
6-(trifluoromethyl)naphthalene-1-carbonyl chloride |
InChI |
InChI=1S/C12H6ClF3O/c13-11(17)10-3-1-2-7-6-8(12(14,15)16)4-5-9(7)10/h1-6H |
InChIキー |
LTWGFQMSKUTILB-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CC(=C2)C(F)(F)F)C(=C1)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B11858075.png)











![2-(2-Methyl-10-oxo-5,6,7,8-tetrahydropyrido[1,2-a]pyrrolo[3,2-d]pyrimidin-1(10H)-yl)acetic acid](/img/structure/B11858162.png)

